molecular formula C17H18N4OS B6530174 1-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1H-pyrazole-5-carboxamide CAS No. 1019096-73-1

1-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1H-pyrazole-5-carboxamide

Cat. No.: B6530174
CAS No.: 1019096-73-1
M. Wt: 326.4 g/mol
InChI Key: AKQVYXJOWVCRAW-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrazole core linked via a carboxamide group to a thiazole ring substituted with a 4-isopropylphenyl group. Pyrazole-thiazole hybrids are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and kinase inhibition properties .

Properties

IUPAC Name

2-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-11(2)12-4-6-13(7-5-12)14-10-23-17(19-14)20-16(22)15-8-9-18-21(15)3/h4-11H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQVYXJOWVCRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Profiles

  • VEGFR Inhibitors: lists pyrazole-carboxamides targeting VEGFR2/VEGFR1, such as 1-methyl-N-(4-methyl-3-(trifluoromethyl)phenyl)-4-(pyridin-4-ylmethylamino)-1H-pyrazole-5-carboxamide. The thiazole ring in the target compound may replace pyridine or imidazole moieties in these analogs, altering selectivity .
  • Factor Xa Inhibitors : Razaxaban () contains a benzisoxazole-P1 ligand and a trifluoromethyl group, achieving potent anticoagulant activity. The target compound’s thiazole and isopropyl groups could modulate potency and pharmacokinetics differently .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity
Target Compound ~434.5 (calculated) Not reported 4-isopropylphenyl, thiazole Inferred kinase inhibition
3a () 403.1 133–135 Phenyl, chloro Not specified
3d () 421.0 181–183 4-fluorophenyl Not specified
Razaxaban () 643.5 Not reported Benzisoxazole, trifluoromethyl Factor Xa inhibitor

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